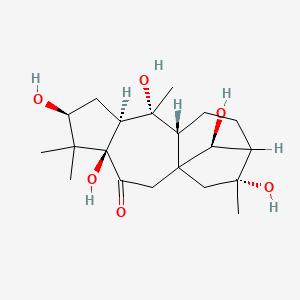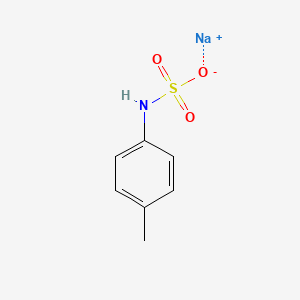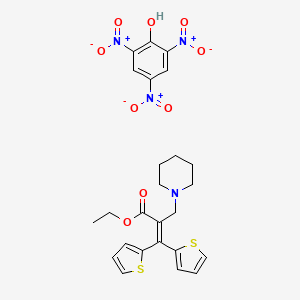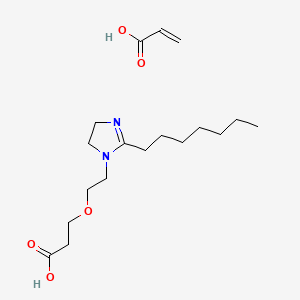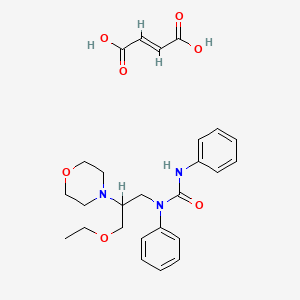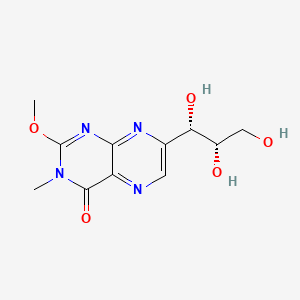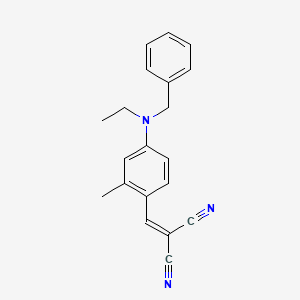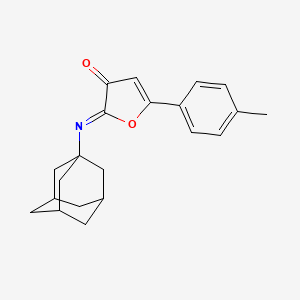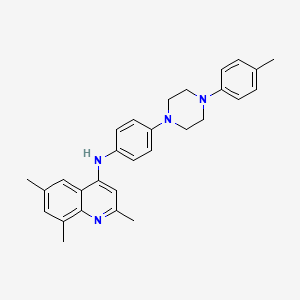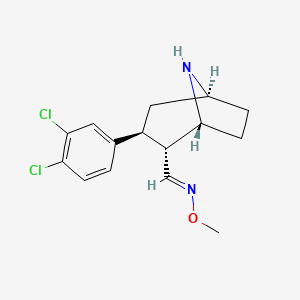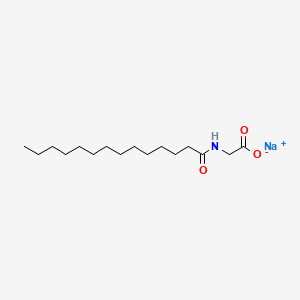
Sodium myristoyl glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium myristoyl glycinate is an amino acid-based surfactant derived from glycine and myristic acid. It is commonly used in personal care products due to its mildness and excellent foaming properties. This compound is known for its ability to cleanse the skin without causing irritation, making it a popular ingredient in shampoos, body washes, and facial cleansers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium myristoyl glycinate typically involves the reaction of myristic acid with glycine. The process begins with the conversion of myristic acid to myristoyl chloride using thionyl chloride or phosgene. The myristoyl chloride is then reacted with glycine in the presence of a base, such as sodium hydroxide, to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium myristoyl glycinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form myristic acid and glycine.
Oxidation: Under oxidative conditions, the myristoyl group can be oxidized to form myristic acid derivatives.
Substitution: The compound can participate in substitution reactions where the myristoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents like acyl chlorides or anhydrides.
Major Products Formed:
Hydrolysis: Myristic acid and glycine.
Oxidation: Myristic acid derivatives.
Substitution: Various acylated glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium myristoyl glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Wirkmechanismus
The primary mechanism of action of sodium myristoyl glycinate is its ability to reduce surface tension and form micelles. The myristoyl group interacts with hydrophobic substances, while the glycinate portion interacts with water, allowing the compound to effectively emulsify oils and dirt. This dual interaction makes it an effective cleansing agent in personal care products .
Vergleich Mit ähnlichen Verbindungen
Sodium lauroyl glycinate: Similar in structure but derived from lauric acid instead of myristic acid. It is also used in personal care products for its mildness and foaming properties.
Sodium cocoyl glycinate: Derived from coconut oil and glycine, known for its excellent cleansing properties and biodegradability.
Uniqueness: Sodium myristoyl glycinate is unique due to its specific fatty acid chain length (myristic acid) which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in forming stable foams and providing mild cleansing without irritation .
Eigenschaften
CAS-Nummer |
83934-45-6 |
|---|---|
Molekularformel |
C16H30NNaO3 |
Molekulargewicht |
307.40 g/mol |
IUPAC-Name |
sodium;2-(tetradecanoylamino)acetate |
InChI |
InChI=1S/C16H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20;/h2-14H2,1H3,(H,17,18)(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
YBDZITJALUSANZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


